molecular formula C13H16N2O3S2 B6983985 2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide

2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide

Cat. No.: B6983985
M. Wt: 312.4 g/mol
InChI Key: VJJWMZPZULHLDE-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-10(18-2)9-20(16,17)15-12-8-19-14-13(12)11-6-4-3-5-7-11/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJWMZPZULHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CSN=C1C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 2-methoxypropane-1-sulfonyl chloride with 3-phenyl-1,2-thiazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its overall biological activity .

Comparison with Similar Compounds

2-methoxy-N-(3-phenyl-1,2-thiazol-4-yl)propane-1-sulfonamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

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